1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMRHTWEBIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that it can effectively reduce throat soreness and alleviate difficulty in swallowing due to infections. Its mechanism involves binding interactions with biomolecules and enzyme inhibition, which contribute to its antiseptic effects .
Neurokinin-1 Receptor Antagonism
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has been identified as an antagonist of the neurokinin-1 (NK-1) receptor. This receptor plays a crucial role in various physiological processes including pain modulation and inflammation. The compound's antagonistic effects make it a potential candidate for treating conditions associated with substance P, such as migraines, anxiety disorders, and inflammatory diseases .
Case Study 1: Efficacy in Upper Respiratory Tract Infections
A study evaluated the effectiveness of lozenges containing 2,4-dichlorobenzyl alcohol (a related compound) in patients suffering from acute sore throat due to upper respiratory tract infections. The findings suggested that the lozenges provided significant pain relief compared to placebo treatments. This supports the potential application of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride in similar formulations aimed at alleviating throat discomfort .
Case Study 2: Neurokinin-1 Receptor Research
Research on diazapane derivatives has highlighted their utility as NK-1 receptor antagonists. These compounds have shown promise in preclinical models for managing pain and inflammation associated with chronic diseases. The structural similarity of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride to other effective NK-1 antagonists suggests it may possess similar therapeutic benefits .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptor sites on cell membranes, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter release and receptor activity.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
1,4-Diazepane: A parent compound for various diazepane derivatives.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride features a diazepane ring substituted with a dichlorobenzyl group. The presence of the chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Diazepanes are known to modulate neurotransmitter systems and exhibit effects on:
- GABA Receptors : Potentially acting as agonists or modulators.
- Serotonin Receptors : Influencing mood and anxiety pathways.
- Ion Channels : Affecting neuronal excitability.
Antimicrobial Activity
Research indicates that 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing promise in inhibiting growth and activity.
Table 1: Antimicrobial Efficacy Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in paw edema, indicating potential use in treating inflammatory conditions.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving albino rats, administration of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride resulted in:
- Reduction of Paw Thickness : A significant decrease was observed compared to control groups.
- Cytokine Profiling : Lower levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) were detected post-treatment.
Pharmacokinetics
The pharmacokinetic profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride suggests good absorption and distribution within biological tissues. Its metabolism may involve hepatic pathways that facilitate the formation of active metabolites.
Recent Studies
Recent studies have focused on optimizing the compound's structure to enhance its efficacy and reduce side effects. For example:
- Structure-Activity Relationship (SAR) Studies : Modifications at the diazepane nitrogen or the dichlorobenzyl moiety have shown improved binding affinities for target receptors.
- In Silico Modeling : Computational approaches have been utilized to predict interactions with various receptors and optimize lead compounds for further development.
Comparison with Related Compounds
Comparative studies with other diazepane derivatives have highlighted the unique activity profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride. While many diazepanes exhibit anxiolytic properties, this compound's dual activity as an antimicrobial and anti-inflammatory agent sets it apart.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride | Yes | Yes |
| Diazepam | Limited | No |
| Clonazepam | Limited | No |
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride?
The compound is synthesized via nucleophilic substitution, where 1-bromo-2,4-dichlorobenzene reacts with 1,4-diazepane in the presence of a base (e.g., NaH or K₂CO₃). The reaction typically proceeds in polar aprotic solvents like DMF or acetonitrile under reflux. Post-synthesis, purification via normal-phase chromatography (20% methanol in ethyl acetate) yields the product, though yields may vary (e.g., 38% in analogous preparations) .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 7.33 (broad singlet, aromatic protons) and δ 7.14–7.11 (multiplet, dichlorobenzyl group) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks align with the formula C₁₂H₁₇Cl₃N₂ (MW: 307.6 g/mol) .
- Elemental analysis : Validates purity (>95%) by matching theoretical and observed C/H/N/Cl ratios .
Basic: What analytical methods ensure purity and identity in research settings?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention times are compared to authenticated standards (e.g., dichlorophenyl-containing analogs) .
- LC-MS : Detects trace byproducts (e.g., unreacted diazepane or dihalogenated intermediates) .
Advanced: How do structural modifications (e.g., halogen position) impact biological activity?
Structure-activity relationship (SAR) studies on related diazepanes reveal:
- Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance lipophilicity and target binding in antimalarial or CNS receptor models .
- Substituent steric effects : Bulkier groups reduce bioavailability, as seen in analogs with naphthalene or fluorenyl moieties .
Advanced: How are solubility challenges addressed in formulation studies?
While solubility data for this specific compound is limited, structurally similar diazepanes show:
- pH-dependent solubility : Hydrochloride salts improve aqueous solubility (≥8.82 mg/mL in H₂O with warming) .
- Co-solvent systems : DMSO or ethanol/water mixtures enhance dissolution for in vitro assays .
Advanced: How to resolve contradictions in synthesis yields or analytical data?
- Yield optimization : Lower yields (e.g., 38% ) may stem from competing side reactions (e.g., over-alkylation). Kinetic studies under controlled temperatures or catalytic conditions (e.g., KI) improve reproducibility .
- Analytical discrepancies : Cross-validate NMR/MS data with independent synthetic batches to rule out isomerization or degradation .
Advanced: What purification strategies mitigate challenges with polar byproducts?
- Chromatography : Gradient elution (chloroform/methanol, 95:5 to 90:10) on alumina columns effectively separates polar impurities .
- Recrystallization : Ethanol/ethyl acetate mixtures yield crystalline hydrochloride salts, verified by X-ray diffraction for polymorph control .
Advanced: What mechanistic hypotheses exist for its biological activity?
Though direct data is limited, structural analogs (e.g., ROCK inhibitors ) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
